Nav1.7-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

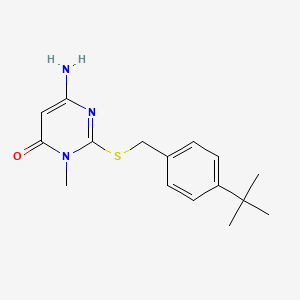

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-[(4-tert-butylphenyl)methylsulfanyl]-3-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-16(2,3)12-7-5-11(6-8-12)10-21-15-18-13(17)9-14(20)19(15)4/h5-9H,10,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMIFZLEDTUBTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Disclaimer: Information regarding a specific molecule designated "Nav1.7-IN-15" is not publicly available in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the mechanism of action for inhibitors of the voltage-gated sodium channel Nav1.7, a critical target in pain research. The principles and methodologies described are broadly applicable to the study of novel Nav1.7 inhibitors.

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, plays a crucial role in the generation and propagation of action potentials in nociceptive neurons.[1][2] Its significance as a therapeutic target for pain is underscored by human genetic studies: gain-of-function mutations in SCN9A lead to severe pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[2][3][4][5] Nav1.7 is predominantly expressed in peripheral sensory neurons, including nociceptors, making it an attractive target for developing analgesics with potentially fewer central nervous system side effects.[5][6][7]

This technical guide delves into the molecular mechanisms by which inhibitors modulate Nav1.7 function, presenting key quantitative data, experimental protocols, and visual representations of associated pathways and workflows.

Quantitative Data on Nav1.7 Inhibitors

The development of selective Nav1.7 inhibitors is a key objective in pain research. The following tables summarize quantitative data for representative Nav1.7 inhibitors, highlighting their potency and selectivity. It is important to note that inhibitor activity can be state-dependent, with differing affinities for the resting, open, and inactivated states of the channel.

| Compound Class | Example Compound | Target | Assay Type | Potency (IC50) | Selectivity vs. Other Nav Channels | Reference |

| Arylsulfonamides | PF-05089771 (PF-771) | Human Nav1.7 | Voltage Clamp | 11 nM | >100-fold vs. Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6 | [8] |

| Arylsulfonamides | GX-936 | Human Nav1.7 | Voltage Clamp | 1 nM | High selectivity over other Nav subtypes | [8] |

| Acylsulfonamides | GDC-0310 | Human Nav1.7 | Cryo-EM | Not reported in abstract | Binds to a novel site on VSD4 | [7][9] |

| Other Small Molecules | ANP-230 | Human Nav1.7, Nav1.8, Nav1.9 | Voltage Clamp | Similar potency for all three subtypes | Low activity against Nav1.5 and rat central Nav channels |

Experimental Protocols

The characterization of Nav1.7 inhibitors relies on a variety of biophysical and cellular assays. Below are detailed methodologies for key experiments.

1. Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of inhibitors on Nav1.7 channel function, providing detailed information on potency, voltage-dependence, and state-dependence.

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel (hNav1.7) are cultured under standard conditions. Prior to recording, cells are dissociated and plated onto glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH adjusted to 7.3 with CsOH.

-

-

Electrophysiological Recording:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope.

-

Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ and filled with the internal solution.

-

A giga-ohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.

-

Voltage-clamp recordings are performed using an appropriate amplifier and data acquisition system.

-

-

Voltage Protocols:

-

Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. A brief depolarizing pulse (e.g., to 0 mV) is applied to elicit a sodium current. The inhibitor is perfused, and the reduction in current amplitude is measured to determine tonic block.

-

State-Dependence of Activation: To assess the effect on the voltage-dependence of activation, a series of depolarizing test pulses are applied from a holding potential of -100 mV.[6] The peak current at each voltage is measured and fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

-

State-Dependence of Inactivation: To measure the voltage-dependence of steady-state inactivation, a series of conditioning pre-pulses to various potentials are applied, followed by a test pulse to elicit a current. The normalized current is plotted against the pre-pulse potential and fitted with a Boltzmann function.

-

-

Data Analysis: The concentration-response curve for the inhibitor is generated by plotting the fractional block at different concentrations and fitting the data with the Hill equation to determine the IC50 value.

2. Membrane Potential Assays

These assays are often used for high-throughput screening of Nav1.7 inhibitors. They measure changes in the membrane potential of cells expressing Nav1.7 in response to an activator.

-

Principle: Cells are loaded with a voltage-sensitive fluorescent dye. A channel activator (e.g., veratridine or a scorpion toxin) is added to depolarize the cells, causing a change in fluorescence. Inhibitors are then added to determine their ability to prevent this depolarization.

-

Protocol:

-

HEK293 cells expressing hNav1.7 are plated in 96- or 384-well plates.

-

Cells are loaded with a membrane potential-sensitive dye (e.g., a FRET-based dye pair).

-

The test compound (inhibitor) is added to the wells.

-

An activator of Nav1.7 (e.g., veratridine) is added to stimulate sodium influx and depolarize the cell membrane.

-

The change in fluorescence is measured using a plate reader.

-

-

Considerations: A known challenge with this assay is its potential bias towards non-selective pore blockers, while it may fail to detect potent and selective inhibitors that act on the voltage-sensing domains.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nociception Mediated by Nav1.7

The following diagram illustrates the role of Nav1.7 in the transmission of pain signals from the periphery to the central nervous system.

Caption: Role of Nav1.7 in nociceptive signaling and the point of intervention for inhibitors.

Experimental Workflow for Characterizing a Novel Nav1.7 Inhibitor

This diagram outlines the logical progression of experiments to characterize a novel Nav1.7 inhibitor, from initial screening to in vivo validation.

Caption: A typical workflow for the discovery and validation of a novel Nav1.7 inhibitor.

Mechanism of Action of Nav1.7 Inhibitors

Nav1.7 inhibitors can exert their effects through several mechanisms, primarily by physically occluding the ion-conducting pore or by modulating the gating properties of the channel.

-

Pore Blockers: Many traditional local anesthetics and anticonvulsants act as pore blockers. These compounds typically bind to a highly conserved site within the pore of the channel, physically obstructing the flow of sodium ions. Due to the high sequence conservation of the pore region among different Nav channel subtypes, these inhibitors often lack selectivity.[8]

-

Gating Modifiers: More recent efforts have focused on developing inhibitors that target the voltage-sensing domains (VSDs) of the channel. The VSDs are responsible for sensing changes in membrane potential and initiating the conformational changes that lead to channel opening and inactivation. The VSDs, particularly VSD4, exhibit greater sequence divergence among Nav subtypes, offering an opportunity for developing selective inhibitors.[7][8]

-

Binding to VSD4: A prominent class of selective Nav1.7 inhibitors, the arylsulfonamides, bind to the VSD4.[8] Cryo-electron microscopy (cryo-EM) studies have revealed that these inhibitors can bind to distinct pockets within VSD4, stabilizing the domain in a conformation that disfavors channel opening.[7][9] This allosteric modulation prevents the channel from activating in response to depolarization.

-

-

State-Dependent Inhibition: Many Nav1.7 inhibitors exhibit state-dependent binding, showing higher affinity for the open or inactivated states of the channel compared to the resting state. This property can be therapeutically advantageous, as it allows for preferential targeting of rapidly firing neurons, such as those involved in pathological pain states, while having less effect on normally firing neurons.

Conclusion

The development of selective Nav1.7 inhibitors represents a promising, non-opioid approach to pain management. A thorough understanding of their mechanism of action, facilitated by the experimental techniques and conceptual frameworks outlined in this guide, is essential for the successful discovery and development of novel analgesic therapies. Future research, including high-resolution structural studies of inhibitor-channel complexes and detailed electrophysiological analyses, will continue to refine our understanding of how to effectively and selectively target Nav1.7 for the treatment of pain.

References

- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 2. Identification and targeting of a unique NaV1.7 domain driving chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. biorxiv.org [biorxiv.org]

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical target in the quest for novel analgesics.[1][2][3] Genetic studies in humans have compellingly linked this channel to pain perception; loss-of-function mutations result in a congenital inability to experience pain, whereas gain-of-function mutations lead to debilitating pain disorders.[1][3] These findings have catalyzed extensive drug discovery efforts aimed at developing selective Nav1.7 inhibitors, with the goal of achieving potent pain relief without the adverse effects associated with existing therapies like opioids.[3]

A significant challenge in this endeavor is achieving selectivity for Nav1.7 over other Nav channel isoforms, which share a high degree of structural homology.[4] Non-selective sodium channel blockers can lead to side effects related to the central nervous system and cardiovascular system due to inhibition of other Nav subtypes like Nav1.5, which is crucial for cardiac function.[2][5] Among the various chemical scaffolds explored, aryl sulfonamides have proven to be a particularly fruitful class of potent and selective Nav1.7 inhibitors.[2][3][5][6][7]

This technical guide details the discovery and synthesis pathway of a representative aryl sulfonamide Nav1.7 inhibitor, herein referred to as Nav1.7-IN-15 . While this specific designation is for illustrative purposes, the information presented is a composite based on publicly available data for advanced aryl sulfonamide inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies and data associated with this important class of compounds.

Discovery Pathway of Aryl Sulfonamide Nav1.7 Inhibitors

The discovery of potent and selective aryl sulfonamide Nav1.7 inhibitors has been a multi-faceted process, typically involving high-throughput screening, hit-to-lead optimization, and detailed structure-activity relationship (SAR) studies. The primary objective is to identify compounds that potently inhibit Nav1.7 while exhibiting substantial selectivity over other Nav isoforms, particularly Nav1.5.

A common starting point for these discovery campaigns is the identification of initial "hits" from large chemical libraries. These hits, often possessing micromolar activity, serve as the foundation for medicinal chemistry efforts. Optimization strategies frequently focus on modifying key structural motifs to enhance potency and selectivity. For many aryl sulfonamide inhibitors, a crucial interaction occurs with the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, a region that offers a basis for achieving isoform selectivity.[4]

The logical workflow for the discovery of a compound like this compound is depicted below.

Synthesis Pathway

The synthesis of complex aryl sulfonamide inhibitors often involves a multi-step sequence to construct the core scaffold and introduce the necessary functional groups for potent and selective inhibition. The following is a representative synthetic pathway for a molecule like this compound, which features a structurally rigid core, such as an ethanoanthracene moiety, that has been shown to enhance potency.[2][8]

The synthesis commences with the construction of the tricyclic core, followed by the introduction of a side chain and the final coupling with the requisite aryl sulfonyl chloride. Each step requires careful control of reaction conditions to ensure high yields and purity.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound, representing a highly potent and selective aryl sulfonamide inhibitor.

Table 1: In Vitro Potency and Selectivity

| Channel | IC50 (nM) | Selectivity vs. Nav1.7 |

| hNav1.7 | 0.5 | - |

| hNav1.5 | 500 | 1000-fold |

| hNav1.6 | 25 | 50-fold |

| hNav1.1 | >10,000 | >20,000-fold |

| hNav1.2 | 50 | 100-fold |

Table 2: Pharmacokinetic Properties

| Parameter | Value |

| Mouse Liver Microsomal Clearance (CLint, µL/min/mg) | < 10 |

| Human Liver Microsomal Clearance (CLint, µL/min/mg) | < 15 |

| Plasma Protein Binding (%) | > 99 |

| Oral Bioavailability (Mouse, %) | 45 |

Table 3: In Vivo Efficacy in a Neuropathic Pain Model (CCI Model)

| Dose (mg/kg, p.o.) | Reversal of Mechanical Allodynia (%) |

| 10 | 35 |

| 30 | 75 |

| 100 | 95 |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for determining the potency and selectivity of this compound on human Nav channels stably expressed in HEK293 cells.

1. Cell Culture:

-

HEK293 cells stably expressing human Nav1.7, Nav1.5, or other relevant isoforms are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

3. Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., SyncroPatch, QPatch) or a manual setup.

-

Borosilicate glass pipettes with resistances of 2-4 MΩ are used.

-

Cells are held at a holding potential of -120 mV.

-

To assess the inhibition of the channel in the inactivated state, a depolarizing pre-pulse to a voltage that causes half-maximal inactivation (V1/2,inact) is applied, followed by a test pulse to elicit sodium currents.

-

Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the inhibition of the peak sodium current.

-

Data are fitted to the Hill equation to determine the IC50 value.

In Vivo Model: Acetic Acid-Induced Writhing in Mice

This model is used to assess the analgesic activity of this compound in a model of visceral pain.[8]

1. Animals:

-

Male ICR mice (20-25 g) are used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

-

Mice are acclimated to the experimental room for at least 1 hour before testing.

2. Dosing:

-

This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Animals are randomly assigned to groups and dosed orally (p.o.) or intraperitoneally (i.p.) with either vehicle or different doses of this compound.

3. Writhing Induction:

-

At a predetermined time after dosing (e.g., 60 minutes), mice are injected i.p. with a 0.6% solution of acetic acid.

-

Immediately after the injection, each mouse is placed in an individual observation chamber.

4. Observation and Data Collection:

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 15-20 minutes, starting 5 minutes after the acetic acid injection.

-

The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle-treated group.

Conclusion

The development of selective Nav1.7 inhibitors, exemplified by the aryl sulfonamide class to which our representative compound this compound belongs, holds immense promise for the treatment of a wide range of pain conditions. The discovery process, characterized by a rigorous cycle of design, synthesis, and testing, has successfully yielded compounds with nanomolar potency and remarkable selectivity. The detailed experimental protocols outlined in this guide provide a framework for the evaluation of such inhibitors, from in vitro channel pharmacology to in vivo analgesic efficacy. As our understanding of the structural biology of Nav1.7 continues to deepen, future drug design efforts are poised to deliver even more refined and effective pain therapeutics.

References

- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of non-zwitterionic aryl sulfonamides as Nav1.7 inhibitors with efficacy in preclinical behavioral models and translational measures of nociceptive neuron activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

Disclaimer: A specific Nav1.7 inhibitor designated "Nav1.7-IN-15" could not be definitively identified in publicly available scientific literature. Similarly, while the chemical entity with CAS Number 1355631-24-1 is identified as a potent Nav1.7 inhibitor, detailed public data regarding its biological activity and specific experimental protocols are scarce. To fulfill the request for a comprehensive technical guide, this document will focus on a well-characterized, potent, and selective sulfonamide Nav1.7 inhibitor, PF-05089771 . This compound serves as a representative example of this class of inhibitors and allows for a thorough exploration of the required technical details.

Introduction to Nav1.7 and its Inhibition

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals. It is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This strong genetic validation has made Nav1.7 a highly attractive target for the development of novel, non-opioid analgesics.

Sulfonamides represent a prominent class of small molecule inhibitors designed to selectively target Nav1.7. These compounds typically exhibit state-dependent binding, showing higher affinity for the inactivated state of the channel. This property is advantageous as it allows for preferential targeting of rapidly firing neurons, such as those involved in pain signaling, while sparing normally functioning neurons.

Chemical Structure and Properties of PF-05089771

PF-05089771 is a potent and selective arylsulfonamide inhibitor of Nav1.7. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide |

| Molecular Formula | C22H14Cl2FN5O3S2 |

| Molecular Weight | 566.4 g/mol |

| CAS Number | 1235403-62-9 |

| Chemical Structure |

|

Biological Activity and Selectivity

PF-05089771 demonstrates high potency for the human Nav1.7 channel and significant selectivity over other Nav channel isoforms, which is crucial for minimizing off-target effects, particularly cardiac effects associated with Nav1.5 inhibition.

| Target Channel | IC50 (nM) | Selectivity vs. hNav1.7 |

| Human Nav1.7 | 11 | - |

| Cynomolgus Nav1.7 | 12 | ~0.9x |

| Dog Nav1.7 | 13 | ~0.8x |

| Rat Nav1.7 | 171 | ~0.06x |

| Mouse Nav1.7 | 8 | ~1.4x |

| Human Nav1.1 | >10,000 | >900x |

| Human Nav1.2 | 110 | 10x |

| Human Nav1.3 | >10,000 | >900x |

| Human Nav1.4 | >10,000 | >900x |

| Human Nav1.5 | >10,000 | >900x |

| Human Nav1.6 | 1,100 | 100x |

| Human Nav1.8 | >10,000 | >900x |

Data compiled from publicly available sources.

Experimental Protocols

The characterization of Nav1.7 inhibitors like PF-05089771 involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.

High-Throughput Screening (HTS) for Nav1.7 Inhibitors

A common approach for identifying novel Nav1.7 inhibitors is through high-throughput screening. This typically involves the use of automated electrophysiology or fluorescence-based assays.

a) Automated Electrophysiology (e.g., PatchXpress, IonWorks)

-

Cell Line: A stable cell line, such as HEK293 or CHO cells, recombinantly expressing the human Nav1.7 channel (hNav1.7).

-

Cell Preparation: Cells are cultured to an appropriate confluency and then harvested to create a single-cell suspension.

-

Compound Application: Test compounds, including PF-05089771, are prepared in appropriate multi-well plates at various concentrations.

-

Electrophysiological Recording:

-

Cells are captured on a planar patch-clamp substrate.

-

A whole-cell configuration is established automatically.

-

A voltage protocol is applied to elicit Nav1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state, followed by a depolarizing pulse (e.g., to 0 mV) to activate the channels. To assess state-dependent inhibition, a pre-pulse to a partially inactivating potential (e.g., -70 mV) can be included.

-

The baseline Nav1.7 current is recorded.

-

The test compound is applied, and the current is recorded again.

-

-

Data Analysis: The peak inward sodium current before and after compound application is measured. The percentage of inhibition is calculated, and IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

b) Fluorescence-Based Membrane Potential Assays

-

Principle: These assays use voltage-sensitive fluorescent dyes to detect changes in membrane potential. Nav1.7 channel activation leads to sodium influx, depolarization, and a change in fluorescence. Inhibitors will prevent this change.

-

Assay Components:

-

hNav1.7 expressing cell line.

-

Voltage-sensitive dye (e.g., a FRET-based dye pair).

-

A Nav1.7 channel activator (e.g., veratridine or a scorpion toxin).

-

-

Procedure:

-

Cells are plated in multi-well plates and loaded with the voltage-sensitive dye.

-

Test compounds are added to the wells.

-

The Nav1.7 activator is added to stimulate channel opening and depolarization.

-

The change in fluorescence is measured using a plate reader.

-

-

Data Analysis: The fluorescence signal in the presence of the test compound is compared to the control (activator only). A decrease in the fluorescence signal indicates inhibition of Nav1.7.

Manual Whole-Cell Patch-Clamp Electrophysiology for Selectivity Profiling

To accurately determine the potency and selectivity of a lead compound like PF-05089771, manual whole-cell patch-clamp electrophysiology is the gold standard.

-

Cell Lines: A panel of cell lines, each stably expressing a different human Nav channel isoform (Nav1.1-1.8).

-

Solutions:

-

Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External (Bath) Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording:

-

A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential where the channels are in a closed state (e.g., -100 mV).

-

Voltage steps are applied to elicit sodium currents.

-

The compound is perfused into the bath at various concentrations, and the effect on the sodium current is recorded.

-

-

Data Analysis: The peak current amplitude at each concentration is measured and normalized to the control current. Concentration-response curves are generated to determine the IC50 value for each Nav channel subtype.

Signaling Pathways and Experimental Workflows

Nav1.7 Signaling Pathway in Pain Perception

The following diagram illustrates the role of Nav1.7 in the pain signaling pathway from the periphery to the central nervous system.

Caption: Simplified signaling pathway of Nav1.7 in pain perception.

High-Throughput Screening (HTS) Workflow for Nav1.7 Inhibitors

The diagram below outlines a typical workflow for an HTS campaign to identify and characterize Nav1.7 inhibitors.

Disclaimer: Information regarding a specific compound designated "Nav1.7-IN-15" is not available in the public domain. This guide will therefore utilize "Nav1.7 inhibitor-1," a well-characterized, high-affinity inhibitor of the Nav1.7 channel, as a representative example. The principles and methodologies described herein are broadly applicable to the study of other Nav1.7 inhibitors.

This technical guide provides a comprehensive overview of the binding affinity of inhibitors for the voltage-gated sodium channel Nav1.7, a key target in pain therapeutics. It is intended for researchers, scientists, and drug development professionals. This document details the binding characteristics of a potent inhibitor, outlines the experimental protocols for affinity determination, and illustrates relevant biological pathways and experimental workflows.

Quantitative Binding Affinity of Nav1.7 Inhibitor-1

The binding affinity of an inhibitor is a critical parameter in drug discovery, indicating the concentration required to produce a therapeutic effect. For Nav1.7 inhibitors, this is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the Nav1.7 channel current by 50%.

| Compound | Target | IC50 (nM) | Selectivity vs. hNav1.5 | Assay Type |

| Nav1.7 inhibitor-1 | hNav1.7 | 0.6 | 80-fold | Electrophysiology |

Table 1: Binding Affinity of Nav1.7 inhibitor-1. This table summarizes the potent and selective inhibitory activity of Nav1.7 inhibitor-1 on the human Nav1.7 channel.[1]

Experimental Protocols

The determination of a compound's binding affinity for the Nav1.7 channel is primarily achieved through electrophysiological and radioligand binding assays.

Electrophysiology: Patch-Clamp Assay

Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of ion channel modulators.[2] It directly measures the flow of ions through the channel, providing high-resolution data on channel inhibition. Both manual and automated patch-clamp systems are utilized for these studies.[2]

Objective: To determine the IC50 value of a test compound by measuring the inhibition of Nav1.7-mediated sodium currents.

Materials:

-

HEK293 cells stably expressing human Nav1.7 channels.

-

Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH).

-

Intracellular (pipette) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.3 with CsOH).

-

Test compound stock solution (e.g., in DMSO).

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

Procedure:

-

Cell Preparation: Culture HEK293-hNav1.7 cells to 70-80% confluency. On the day of the experiment, detach cells and plate them onto glass coverslips in the recording chamber.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

-

Voltage Protocol: Clamp the cell membrane potential at a holding potential of -120 mV. Elicit Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).

-

Compound Application: Perfuse the cell with the extracellular solution containing a known concentration of the test compound. Allow for sufficient time for the compound to reach equilibrium.

-

Data Acquisition: Record the peak inward sodium current before and after the application of the test compound.

-

Dose-Response Curve: Repeat steps 6 and 7 with a range of compound concentrations.

-

Data Analysis: Calculate the percentage of current inhibition for each concentration. Fit the data to a Hill equation to determine the IC50 value.

Radioligand Binding Assay

Radioligand binding assays are used to measure the direct interaction of a radiolabeled ligand with its receptor. For Nav1.7, this often involves competition assays where a non-labeled test compound competes with a known radiolabeled Nav1.7 ligand.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the Nav1.7 channel.

Materials:

-

Cell membranes prepared from cells expressing hNav1.7.

-

Radioligand (e.g., [³H]-saxitoxin or another site-specific Nav1.7 ligand).

-

Test compound.

-

Binding buffer (e.g., 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the bound radioactivity as a function of the test compound concentration. Fit the data to a one-site competition binding equation to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding.

Caption: Nav1.7 Signaling Pathway in Nociception.

Caption: Experimental Workflow for Affinity Determination.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of the voltage-gated sodium channel (Nav) inhibitor, PF-05089771, against other Nav channel isoforms. The voltage-gated sodium channel Nav1.7 is a genetically validated and critical target for pain therapeutics. Its preferential expression in peripheral sensory neurons makes it an attractive target for developing novel analgesics with potentially fewer central nervous system (CNS) or cardiac side effects. However, due to the high sequence homology among the nine mammalian Nav channel isoforms, achieving high selectivity is a significant challenge in drug development.[1][2] Off-target inhibition of isoforms such as Nav1.5 (cardiac) or Nav1.6 (CNS) can lead to serious adverse effects.[3][4]

This document details the quantitative selectivity of PF-05089771, a potent and selective arylsulfonamide Nav1.7 inhibitor, outlines the standard electrophysiological protocols used to determine such a profile, and illustrates key experimental and physiological pathways.[5]

Selectivity Profile of PF-05089771

The inhibitory activity of PF-05089771 was quantified against a panel of human Nav channel isoforms using electrophysiological assays. The half-maximal inhibitory concentration (IC50) values are summarized below. The data demonstrates the compound's high potency for Nav1.7 and its selectivity over other tested isoforms.

| Nav Isoform | IC50 (μM) | Fold-Selectivity vs. Nav1.7 | Primary Location/Function |

| hNav1.7 | 0.011 | - | Peripheral Nervous System (Pain) |

| hNav1.1 | 0.85 | ~77-fold | Central Nervous System |

| hNav1.2 | 0.11 | 10-fold | Central Nervous System |

| hNav1.3 | 11 | ~1000-fold | Central Nervous System (Developmental) |

| hNav1.4 | 10 | ~909-fold | Skeletal Muscle |

| hNav1.5 | 25 | ~2273-fold | Cardiac Muscle |

| hNav1.6 | 0.16 | ~15-fold | Central & Peripheral Nervous System |

| hNav1.8 | >10 | >909-fold | Peripheral Nervous System (Pain) |

Table 1: Selectivity profile of PF-05089771 against human Nav channel isoforms. Data sourced from Tocris Bioscience and PLOS One.[5] Fold-selectivity is calculated as (IC50 of isoform) / (IC50 of hNav1.7).

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The determination of a compound's potency and selectivity against various ion channel isoforms is predominantly achieved through the gold-standard method of patch-clamp electrophysiology. This technique allows for the direct measurement of ion currents through the channel in response to controlled changes in membrane voltage.

Objective:

To determine the concentration-response relationship and calculate the IC50 value of a test compound (e.g., PF-05089771) on a specific human Nav channel isoform (e.g., Nav1.7) stably expressed in a mammalian cell line.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the gene encoding the human Nav channel α-subunit of interest (e.g., SCN9A for Nav1.7).

-

Cell Culture Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH. (Cesium Fluoride is used to block potassium channels and maintain a stable recording).

-

Test Compound: PF-05089771 dissolved in DMSO to create a high-concentration stock, then serially diluted in the external solution to final desired concentrations.

Methodology:

-

Cell Preparation:

-

Culture the stably transfected cells according to standard protocols.

-

On the day of the experiment, dissociate the cells using a gentle enzyme (e.g., Trypsin-EDTA) and re-plate them at a low density onto glass coverslips.

-

Allow cells to adhere and recover for at least 1-2 hours before recording.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-4 MΩ when filled with the internal solution.

-

Under visual guidance, approach a single, healthy-looking cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Rupture the cell membrane patch under the pipette tip by applying gentle suction to achieve the "whole-cell" configuration. This allows electrical access to the entire cell membrane.

-

-

Voltage-Clamp Protocol:

-

Clamp the cell's membrane potential at a holding potential where most channels are in a resting, closed state (e.g., -120 mV).

-

To elicit a sodium current, apply a depolarizing voltage step (e.g., to 0 mV for 20 ms). This causes the Nav channels to open and then inactivate, generating a transient inward current.

-

For state-dependent inhibitors like PF-05089771, which preferentially bind to inactivated channels, a conditioning pre-pulse to a more depolarized potential (e.g., -70 mV, near the V½ of inactivation) is often used to increase the population of inactivated channels before the test pulse.[5][6]

-

-

Compound Application and Data Acquisition:

-

Establish a stable baseline recording of the sodium current by applying the voltage protocol repeatedly (e.g., every 10-20 seconds).

-

Apply the first concentration of the test compound by switching the perfusion system to an external solution containing the compound.

-

Continue recording until the inhibitory effect of the compound reaches a steady state.

-

Wash out the compound with the control external solution to check for reversibility.

-

Repeat the application process for a range of increasing compound concentrations to build a concentration-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward sodium current for each voltage step.

-

Calculate the percentage of current inhibition at each compound concentration relative to the baseline current in the control solution.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited) and the Hill slope.

-

Visualizations

Experimental Workflow for Determining Nav Isoform Selectivity

Caption: Workflow for determining the selectivity profile of a Nav1.7 inhibitor.

Simplified Nav1.7 Pain Signaling Pathway

Caption: Role of Nav1.7 as a signal amplifier in the pain pathway.

References

- 1. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 6. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Disclaimer: No publicly available data could be found for a specific compound designated "Nav1.7-IN-15." This document therefore serves as an in-depth technical guide outlining the standard in vitro characterization pipeline for a novel Nav1.7 inhibitor, using methodologies and representative data from the scientific literature for other known inhibitors.

This guide is intended for researchers, scientists, and drug development professionals involved in the discovery and characterization of new analgesic compounds targeting the Nav1.7 sodium channel.

Introduction to Nav1.7 as a Therapeutic Target

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in pain signaling pathways.[1][2][3] It is highly expressed in peripheral sensory neurons, including nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][4] Nav1.7 channels play a key role in amplifying sub-threshold depolarizations to initiate action potentials in response to noxious stimuli.[4][5]

The therapeutic potential of targeting Nav1.7 is strongly validated by human genetics. Loss-of-function mutations in SCN9A lead to congenital insensitivity to pain (CIP), a rare condition where individuals cannot feel pain, while gain-of-function mutations are associated with debilitating pain syndromes like inherited erythromelalgia and paroxysmal extreme pain disorder.[2][6][7] Consequently, the development of selective Nav1.7 inhibitors is a major focus for novel analgesic drug discovery.[4][8]

Quantitative Data Summary for a Putative Nav1.7 Inhibitor

The in vitro characterization of a novel Nav1.7 inhibitor involves determining its potency, selectivity, and mechanism of action. The following tables present example data that would be generated for a compound like "this compound."

Table 1: Potency and Selectivity Profile against a Panel of Voltage-Gated Sodium Channels

| Channel Subtype | Cell Line | Assay Type | IC50 (nM) |

| hNav1.7 | HEK293 | Electrophysiology (Patch Clamp) | 15 |

| hNav1.1 | HEK293 | Electrophysiology (Patch Clamp) | 1500 |

| hNav1.2 | HEK293 | Electrophysiology (Patch Clamp) | >10000 |

| hNav1.3 | HEK293 | Electrophysiology (Patch Clamp) | 2500 |

| hNav1.4 | CHO | Electrophysiology (Patch Clamp) | >10000 |

| hNav1.5 | HEK293 | Electrophysiology (Patch Clamp) | 8500 |

| hNav1.6 | HEK293 | Electrophysiology (Patch Clamp) | 1800 |

| hNav1.8 | ND7/23 | Electrophysiology (Patch Clamp) | >10000 |

Data are hypothetical and for illustrative purposes.

Table 2: Electrophysiological Characterization of this compound

| Parameter | Condition | Value |

| Resting State Inhibition (IC50) | Holding at -120 mV | 15 nM |

| Inactivated State Inhibition (IC50) | Holding at -60 mV | 1.2 nM |

| Voltage-dependence of steady-state fast inactivation (V1/2) | Control | -85.7 ± 1.2 mV |

| + 15 nM this compound | -98.4 ± 1.5 mV | |

| Recovery from Inactivation (τ) | Control | 2.5 ± 0.3 ms |

| + 15 nM this compound | 15.8 ± 1.9 ms |

Data are hypothetical and for illustrative purposes and represent typical shifts seen with state-dependent inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Stable Cell Line Generation

HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells are commonly used for the stable expression of human Nav channel subtypes. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium, respectively, supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Stable cell lines are generated by transfection with a plasmid encoding the full-length human alpha subunit of the desired Nav channel (e.g., hNav1.7) and a selection marker. Clonal selection is performed using an appropriate antibiotic (e.g., G418), and high-expressing clones are identified via patch-clamp electrophysiology.

Automated Patch-Clamp Electrophysiology for IC50 Determination

High-throughput screening and IC50 determination are often performed using automated patch-clamp platforms like the IonWorks Quattro™ or PatchXpress™.

-

Cell Preparation: Stably expressing cells are harvested and suspended in an extracellular solution.

-

Assay Plate Preparation: A 384-well plate is used, with each well serving as a miniature patch-clamp chamber.

-

Compound Application: The test compound (e.g., this compound) is serially diluted and added to the wells.

-

Voltage Protocol: To assess state-dependent block, a voltage protocol is applied. For example, to measure resting state block, a brief depolarizing pulse to 0 mV is applied from a holding potential of -120 mV. To measure inactivated state block, a similar pulse is applied from a holding potential of -60 mV.

-

Data Analysis: The peak inward sodium current is measured before and after compound application. The percentage of inhibition is calculated, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.

Manual Whole-Cell Patch-Clamp Electrophysiology

Manual patch-clamp provides a more detailed characterization of the inhibitor's mechanism of action.

-

Cell Plating: Cells expressing the Nav channel of interest are plated onto glass coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. Borosilicate glass pipettes (2-4 MΩ) are filled with an intracellular solution.

-

Whole-Cell Configuration: A giga-ohm seal is formed between the pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: Cells are held at -120 mV, and depolarizing steps from -100 mV to +60 mV are applied to generate I-V curves.

-

Steady-State Fast Inactivation: A series of 500 ms pre-pulses from -140 mV to -20 mV are applied, followed by a test pulse to 0 mV. The normalized peak current is plotted against the pre-pulse potential and fitted with a Boltzmann function to determine the V1/2 of inactivation.

-

Recovery from Inactivation: A two-pulse protocol is used. A depolarizing pulse inactivates the channels, followed by a variable recovery interval at -120 mV before a second test pulse. The time constant (τ) of recovery is calculated.

-

-

Data Acquisition and Analysis: Currents are recorded using an amplifier and acquisition software. Data are analyzed to determine the effects of the compound on various channel gating parameters.

Visualizations

Nav1.7 Signaling Pathway in Nociception

Caption: Role of Nav1.7 in initiating action potentials in nociceptive neurons.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for characterizing a novel Nav1.7 inhibitor in vitro.

References

- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. physoc.org [physoc.org]

- 4. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 5. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of potent and selective NaV1.7 inhibitors engineered from Chilobrachys jingzhao tarantula venom peptide JzTx-V - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2][3] Predominantly expressed in the dorsal root ganglion (DRG) and sympathetic ganglion neurons, Nav1.7 plays a key role in the initiation and propagation of action potentials in response to noxious stimuli.[1][3][4] Its genetic validation as a pivotal pain target stems from observations that gain-of-function mutations lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1] This has positioned selective Nav1.7 inhibitors as a promising class of non-opioid analgesics. This technical guide focuses on Nav1.7-IN-15, a potent antagonist of this channel, and provides a comprehensive overview of its effects on the excitability of DRG neurons.

This compound: Quantitative Data

This compound, also identified as Compound 9, is a potent and state-dependent antagonist of the human Nav1.7 channel.[4][5][6][7] State-dependent inhibition implies that the compound may have a higher affinity for certain conformational states of the channel (e.g., open or inactivated states) over the resting state.[8][9] This property can contribute to a more targeted modulation of channel activity in neurons that are pathologically hyperexcitable.

Table 1: In Vitro Potency of this compound

| Compound | Target | Assay Type | IC50 | Source |

| This compound (Compd 9) | Human Nav1.7 | Not Specified | 0.42 µM | [4][5][6][7] |

Table 2: Expected Effects of a Selective Nav1.7 Inhibitor on Dorsal Root Ganglion Neuron Excitability

The following data are representative of the expected effects of a potent and selective Nav1.7 inhibitor on the electrophysiological properties of DRG neurons based on published literature for analogous compounds. Specific experimental data for this compound on DRG neuron excitability is not yet publicly available.

| Parameter | Description | Expected Effect of this compound | Rationale |

| Rheobase | The minimum current amplitude of infinite duration that results in the generation of an action potential. | Increase | Inhibition of Nav1.7, a key channel for action potential initiation, raises the threshold for firing. |

| Action Potential Firing Frequency | The number of action potentials fired in response to a sustained suprathreshold depolarizing current injection. | Decrease | By reducing the availability of Nav1.7 channels, the neuron's ability to sustain high-frequency firing is diminished.[10] |

| Resting Membrane Potential | The electrical potential difference across the plasma membrane of the neuron at rest. | Minimal to no change | Selective Nav1.7 inhibitors are not expected to significantly alter the resting membrane potential, which is primarily maintained by potassium leak channels.[10] |

| Action Potential Threshold | The membrane potential at which an action potential is initiated. | More depolarized (positive) shift | Blocking Nav1.7 channels requires a stronger depolarization to reach the threshold for activating the remaining voltage-gated sodium channels. |

| Subthreshold Membrane Oscillations | Small, rhythmic fluctuations in membrane potential that do not reach the action potential threshold. | Decrease in amplitude | Nav1.7 is known to amplify subthreshold depolarizations; its inhibition would dampen these oscillations.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on DRG neuron excitability.

Primary Culture of Dorsal Root Ganglion Neurons

This protocol describes the isolation and culture of DRG neurons from rodents, which is a standard model for studying the properties of sensory neurons.[5][7][11]

Materials:

-

Enzyme solution: Collagenase (1 mg/mL) and Trypsin (0.2 mg/mL) in DMEM/F12 medium.[5]

-

Culture medium: DMEM/F12 supplemented with 10% fetal bovine serum, penicillin/streptomycin, and nerve growth factor (NGF).

-

Poly-L-lysine coated coverslips.

-

Dissection tools, centrifuges, and a cell culture incubator.

Procedure:

-

Euthanize the animal according to approved ethical guidelines and dissect the dorsal root ganglia from the spinal column.

-

Transfer the ganglia to a dish containing cold HBSS.

-

Trim the nerve roots and connective tissue from the ganglia.

-

Incubate the ganglia in the enzyme solution at 37°C for a specified time (e.g., 60-90 minutes) to dissociate the tissue.

-

Mechanically triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in culture medium.

-

Plate the dissociated neurons onto poly-L-lysine coated coverslips and incubate at 37°C in a 5% CO2 atmosphere.

-

Allow the neurons to adhere and grow for at least 24 hours before conducting electrophysiological recordings.

Whole-Cell Voltage-Clamp Recordings for IC50 Determination

This protocol is used to measure the inhibitory effect of this compound on Nav1.7 currents and determine its IC50 value.

Materials:

-

Cultured DRG neurons on coverslips.

-

Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

-

Intracellular solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2.

-

This compound stock solution and perfusion system.

Procedure:

-

Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull a patch pipette with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Approach a neuron with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the neuron at a holding potential of -100 mV.

-

Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit Nav1.7 currents.

-

Perfuse the chamber with increasing concentrations of this compound and record the corresponding reduction in the peak sodium current.

-

To assess state-dependent inhibition, vary the holding potential (e.g., -120 mV for resting state, -70 mV for partially inactivated state) before the depolarizing pulse.[8][12]

-

Wash out the compound to ensure reversibility of the block.

-

Construct a dose-response curve by plotting the percentage of current inhibition against the log concentration of this compound and fit the data with a Hill equation to determine the IC50.

Whole-Cell Current-Clamp Recordings for Neuronal Excitability

This protocol is designed to measure the impact of this compound on the firing properties of DRG neurons.[10][13][14]

Materials:

-

Same as for voltage-clamp recordings, with a potassium-based intracellular solution (e.g., 140 K-Gluconate, 10 NaCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

Procedure:

-

Establish a whole-cell recording from a DRG neuron as described above.

-

Switch the amplifier to current-clamp mode and measure the resting membrane potential.

-

Inject a series of hyperpolarizing and depolarizing current steps to determine the neuron's input resistance and membrane time constant.

-

Apply a ramp or a series of incrementally increasing depolarizing current steps to determine the rheobase (the minimum current required to elicit an action potential).

-

Inject a sustained suprathreshold depolarizing current step (e.g., 2-3 times the rheobase) and record the number of action potentials fired over a set duration (e.g., 500 ms).

-

Perfuse the chamber with a known concentration of this compound (e.g., at or near its IC50).

-

Repeat steps 3-5 in the presence of the compound to measure its effects on resting membrane potential, rheobase, and action potential firing frequency.

-

Analyze the changes in these parameters to quantify the effect of this compound on DRG neuron excitability.

Visualizations

Signaling Pathway

Caption: Pain signaling pathway in a DRG neuron involving Nav1.7.

Experimental Workflow

Caption: Workflow for assessing this compound's effect on DRG excitability.

References

- 1. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased Nav1.7 expression in the dorsal root ganglion contributes to pain hypersensitivity after plantar incision in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. physoc.org [physoc.org]

- 4. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med64.com [med64.com]

- 7. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a potent, state-dependent inhibitor of Nav1.7 with oral efficacy in the formalin model of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. worthington-biochem.com [worthington-biochem.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Disclaimer: Information regarding a specific compound designated "Nav1.7-IN-15" is not available in the public domain. This technical guide will instead focus on a well-characterized, potent, and selective Nav1.7 inhibitor, PF-05089771 , as a representative example to explore the cellular targets and mechanisms of selective Nav1.7 inhibition in the peripheral nervous system.

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2][3] It is predominantly expressed in the peripheral nervous system, specifically in nociceptive neurons of the dorsal root ganglion (DRG) and sympathetic ganglia.[1][4][5] Nav1.7 channels are characterized by their ability to amplify small, subthreshold depolarizations, effectively acting as a "threshold channel" for action potential generation in pain-sensing neurons.[6] The crucial role of Nav1.7 in nociception is highlighted by human genetic studies: gain-of-function mutations in SCN9A lead to debilitating pain syndromes, whereas loss-of-function mutations result in a congenital insensitivity to pain.[2][3] This has made Nav1.7 a highly attractive target for the development of novel analgesics.

PF-05089771 is a potent and selective small-molecule inhibitor of Nav1.7 that has been extensively studied.[2][4][7] This guide provides an in-depth overview of the cellular targets of PF-05089771 in the peripheral nervous system, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action

PF-05089771 is an arylsulfonamide that exhibits state-dependent inhibition of Nav1.7 channels.[4] It preferentially binds to the channel in its inactivated state.[4][8] The binding site for PF-05089771 is located on the voltage-sensor domain (VSD) of Domain IV (VSD4) of the Nav1.7 protein.[2][4] By binding to this site, PF-05089771 stabilizes the channel in a non-conducting conformation, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons.[4] This leads to a reduction in neuronal excitability and a dampening of pain signals.

Quantitative Data

The potency and selectivity of PF-05089771 have been determined using whole-cell patch-clamp electrophysiology on heterologously expressed human Nav channel subtypes. The data are summarized in the tables below.

Table 1: Potency of PF-05089771 on Human Nav1.7

| Parameter | Value (nM) |

| IC50 | 11 |

Data obtained from whole-cell patch-clamp experiments on HEK293 cells stably expressing human Nav1.7.[2][7]

Table 2: Selectivity Profile of PF-05089771 against other Human Nav Channel Subtypes

| Nav Channel Subtype | IC50 (µM) | Fold Selectivity (vs. Nav1.7) |

| Nav1.1 | 0.85 | ~77 |

| Nav1.2 | 0.11 | 10 |

| Nav1.3 | 11 | >1000 |

| Nav1.4 | 10 | ~909 |

| Nav1.5 | 25 | >2272 |

| Nav1.6 | 0.16 | ~15 |

| Nav1.8 | >30 | >2727 |

Selectivity was assessed using whole-cell patch-clamp on HEK293 cells expressing the respective human Nav channel subtypes.[2][9]

Experimental Protocols

The primary method for characterizing the cellular targets and mechanism of action of Nav1.7 inhibitors like PF-05089771 is whole-cell patch-clamp electrophysiology.

This protocol is used to determine the potency and selectivity of an inhibitor on specific Nav channel subtypes expressed in a controlled cellular environment.

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.1, etc.).[1]

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic. Cells are plated on glass coverslips prior to recording.[10]

-

Solutions:

-

Voltage Protocol for IC50 Determination:

-

Hold the cell membrane potential at a level where a significant fraction of channels are in the inactivated state (e.g., the empirically determined half-inactivation voltage, V1/2, which for Nav1.7 is approximately -78 mV).[2]

-

Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.[11]

-

Apply increasing concentrations of PF-05089771 via a perfusion system and measure the peak inward sodium current at each concentration.

-

-

Data Analysis: The peak current amplitude in the presence of the compound is normalized to the control current amplitude. The resulting concentration-response data are fitted to the Hill equation to determine the IC50 value.[1]

This protocol assesses the effect of the inhibitor on Nav1.7 channels in their native neuronal environment.

-

Primary Cell Culture: DRG neurons are dissected from rodents and cultured.

-

Isolation of Nav1.7 Currents: To isolate the tetrodotoxin-sensitive (TTX-S) currents, which are predominantly carried by Nav1.7 in these neurons, a selective inhibitor of other Nav subtypes present in DRG neurons (e.g., A-803467 for Nav1.8) can be used.[2]

-

Electrophysiology: Whole-cell patch-clamp recordings are performed as described in Protocol 1. The effect of PF-05089771 on the isolated TTX-S current is measured.[2]

-

Action Potential Firing: Current-clamp recordings are used to assess the effect of the inhibitor on the ability of the neuron to fire action potentials in response to a depolarizing stimulus.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcentral.com [medcentral.com]

- 7. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 10. benchchem.com [benchchem.com]

- 11. Making sure you're not a bot! [nanion.de]

Audience: Researchers, scientists, and drug development professionals.

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2] Expressed predominantly in peripheral sensory neurons, Nav1.7 plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1][3] Its significance is underscored by human genetic studies: gain-of-function mutations in SCN9A are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain.[1][2] These findings have positioned Nav1.7 as a prime target for the development of novel analgesics.

Nav1.7-IN-15 is a potent and state-dependent antagonist of the human Nav1.7 channel. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its effects in primary sensory neurons. It outlines key experimental protocols to assess its activity and presents data in a structured format for clarity and comparison.

Quantitative Pharmacodynamic Data of this compound

The inhibitory activity of this compound and other exemplary Nav1.7 inhibitors is summarized below. The data for this compound is based on its reported half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 | Cell Type | Reference |

| This compound | hNav1.7 | Electrophysiology | 0.42 µM | Not Specified | MedChemExpress |

| PF-05089771 | hNav1.7 | Electrophysiology | 11 nM | HEK293 | [4] |

| Nav1.7-IN-2 | hNav1.7 | Calcium Imaging | 80 nM | Not Specified | [5] |

| GNE-0439 | hNav1.7 | Electrophysiology | 0.011 µM | HEK293 | [6] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the direct inhibitory effect of this compound on Nav1.7 currents in isolated primary sensory neurons (e.g., dorsal root ganglion neurons).

Methodology:

-

Cell Preparation: Isolate dorsal root ganglion (DRG) neurons from rodents following established protocols. Culture the neurons on glass coverslips for 24-48 hours.

-

Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with an external recording solution.

-

Pipette Preparation: Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with an internal solution.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a small-diameter DRG neuron (a population rich in Nav1.7).

-

Voltage Protocol: Hold the neuron at a membrane potential of -120 mV to ensure Nav1.7 channels are in a resting state. Apply a depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit an inward sodium current.

-

Compound Application: After establishing a stable baseline recording, perfuse the chamber with the external solution containing this compound at various concentrations.

-

Data Acquisition and Analysis: Record the peak inward sodium current before and after compound application. Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.

Calcium Imaging Assay

This high-throughput assay indirectly measures the inhibition of Nav1.7 by quantifying downstream changes in intracellular calcium.

Methodology:

-

Cell Preparation: Plate DRG neurons or a cell line stably expressing hNav1.7 in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Incubation: Incubate the cells with varying concentrations of this compound.

-

Channel Activation: Stimulate the cells with a Nav channel agonist (e.g., veratridine) to induce membrane depolarization and subsequent calcium influx through voltage-gated calcium channels.[7]

-

Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader or a fluorescence microscope.

-

Data Analysis: A reduction in the fluorescence signal in the presence of this compound indicates inhibition of Nav1.7 activity. Calculate the IC50 from the concentration-response curve.

Nav1.7 Signaling Pathway in Nociception

Nav1.7 channels act as amplifiers of subthreshold depolarizations in the peripheral terminals of nociceptive neurons. Their activation is a critical step in reaching the threshold for action potential firing.

Conclusion

This compound is a potent antagonist of the Nav1.7 sodium channel, a key mediator of pain signaling in primary sensory neurons. The experimental protocols outlined in this guide provide a framework for characterizing the pharmacodynamic properties of this compound and other novel Nav1.7 inhibitors. A thorough understanding of the interaction of these compounds with their target is essential for the development of effective and safe analgesics. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound for the treatment of various pain states.

References

- 1. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. esrf.fr [esrf.fr]

- 3. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic Inhibition of Nav1.7 and NCX1: A Novel Strategy for Treating Cancer‐Induced Bone Pain by Modulating Pain Sensitization and Neuronal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Disclaimer: Early-stage research on a specific compound designated "Nav1.7-IN-15" is not publicly available. This technical guide provides an in-depth overview of the core principles and methodologies in the early-stage research of Nav1.7 inhibitors for pain modulation, using a well-documented representative compound, PF-05089771 , as a primary example to illustrate data, protocols, and mechanisms.

Introduction to Nav1.7 as a Therapeutic Target for Pain

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] It is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[2][3] The crucial role of Nav1.7 in pain perception is highlighted by human genetic studies. Loss-of-function mutations in the SCN9A gene lead to a rare condition known as congenital insensitivity to pain (CIP), where individuals are unable to feel pain.[4][5] Conversely, gain-of-function mutations result in debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder.[6][7]

This bidirectional genetic evidence strongly validates Nav1.7 as a promising therapeutic target for the development of novel, non-opioid analgesics.[4][6] The goal of Nav1.7-targeted drug discovery is to develop selective inhibitors that can mimic the pain-free phenotype of individuals with CIP without the adverse effects associated with non-selective sodium channel blockers.[4][8]

This document outlines the preclinical evaluation of a representative Nav1.7 inhibitor, focusing on its pharmacological profile, mechanism of action, and early efficacy data.

In Vitro Pharmacological Profile

The initial stages of drug discovery for a Nav1.7 inhibitor involve characterizing its potency, selectivity, and mechanism of action using in vitro assays.

Potency and Selectivity Data

A crucial aspect of a viable Nav1.7 inhibitor is its high potency for Nav1.7 and significant selectivity over other sodium channel isoforms to minimize off-target effects.[8] The table below summarizes the inhibitory activity of the representative compound PF-05089771 against various human Nav channel isoforms.

| Target | IC50 (nM) | Fold Selectivity vs. hNav1.7 |

| hNav1.7 | 5 | - |

| hNav1.1 | >10,000 | >2,000 |

| hNav1.2 | >10,000 | >2,000 |

| hNav1.3 | >10,000 | >2,000 |

| hNav1.4 | >10,000 | >2,000 |

| hNav1.5 | >10,000 | >2,000 |

| hNav1.6 | 1,200 | 240 |

| hNav1.8 | >30,000 | >6,000 |

Data adapted from relevant publications on PF-05089771.

Experimental Protocol: Electrophysiology Assays

The potency and selectivity of Nav1.7 inhibitors are typically determined using whole-cell patch-clamp electrophysiology on cells heterologously expressing the specific sodium channel isoform.

Objective: To measure the concentration-dependent inhibition of a compound on Nav channel currents.

Materials:

-

Cell line (e.g., HEK293 cells) stably expressing the human Nav channel of interest (e.g., hNav1.7).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for micropipette fabrication.

-

Internal and external recording solutions.

Methodology:

-

Cell Culture: Culture the stable cell line under standard conditions.

-

Cell Plating: Plate the cells onto glass coverslips 24-48 hours before the experiment.

-

Recording:

-